molecular formula C22H23N3O B2712861 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one CAS No. 2379978-58-0

2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one

Cat. No. B2712861
CAS RN: 2379978-58-0
M. Wt: 345.446
InChI Key: SUHXELOLEZOZEA-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one is a chemical compound that belongs to the class of pyridazinone derivatives. It has been extensively studied for its potential application in scientific research, particularly in the field of pharmacology. This compound has shown promising results in several research studies, making it a subject of interest for many researchers.

Mechanism of Action

The exact mechanism of action of 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various neurotransmitters and receptors in the central nervous system. This compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The this compound compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to increase the levels of antioxidant enzymes, which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one in lab experiments is its ability to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used in a variety of research studies. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one. One potential direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another future direction is the exploration of its potential use in the treatment of chronic pain and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one involves the reaction of 4-benzylpiperidine-1-carboxylic acid with 2-amino-5-phenyl-1,3,4-thiadiazole, followed by cyclization with phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

The 2-(1-Benzylpiperidin-4-yl)-6-phenylpyridazin-3-one compound has been extensively studied for its potential application in scientific research. It has been found to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22-12-11-21(19-9-5-2-6-10-19)23-25(22)20-13-15-24(16-14-20)17-18-7-3-1-4-8-18/h1-12,20H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHXELOLEZOZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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